
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of two boronic ester groups attached to a benzene ring through carboxylate linkages. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester typically involves the reaction of 1,4-benzenedicarboxylic acid with 3-boronophenol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic ester groups. Common dehydrating agents used include thionyl chloride or phosphorus trichloride. The reaction is typically conducted at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield of the final product.
化学反応の分析
Types of Reactions
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester groups can be oxidized to form boronic acids or borates.
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield 1,4-benzenedicarboxylic acid and 3-boronophenol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids: From oxidation of boronic esters.
1,4-Benzenedicarboxylic Acid and 3-Boronophenol: From hydrolysis.
科学的研究の応用
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool in molecular biology for labeling and detection.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The primary mechanism of action of 1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired carbon-carbon bond. The molecular targets in this reaction are the aryl or vinyl halides, which are activated by the palladium catalyst to facilitate the coupling reaction.
類似化合物との比較
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester can be compared with other similar compounds such as:
1,4-Benzenedicarboxylic acid, bis(pinacol) ester: Another boronic ester used in Suzuki-Miyaura coupling, but with different steric and electronic properties.
1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Used as a plasticizer in industrial applications.
1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester: Employed in the production of flexible plastics.
The uniqueness of this compound lies in its specific reactivity and suitability for Suzuki-Miyaura coupling, making it a valuable reagent in organic synthesis.
特性
CAS番号 |
827300-02-7 |
|---|---|
分子式 |
C20H16B2O8 |
分子量 |
406.0 g/mol |
IUPAC名 |
[3-[4-(3-boronophenoxy)carbonylbenzoyl]oxyphenyl]boronic acid |
InChI |
InChI=1S/C20H16B2O8/c23-19(29-17-5-1-3-15(11-17)21(25)26)13-7-9-14(10-8-13)20(24)30-18-6-2-4-16(12-18)22(27)28/h1-12,25-28H |
InChIキー |
LUWXIMBUAOYZPS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)B(O)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14205019.png)
![2-{6-[4-(Pyrrolidin-1-yl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14205023.png)
![4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205029.png)
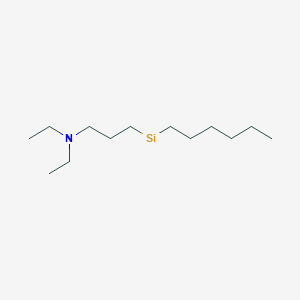
![1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14205035.png)
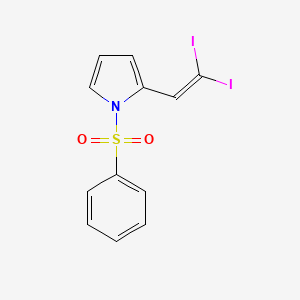
![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)
![N-[(1R)-1-Phenylethyl]nitrous amide](/img/structure/B14205053.png)
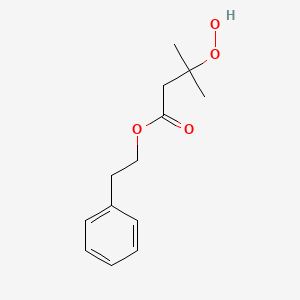
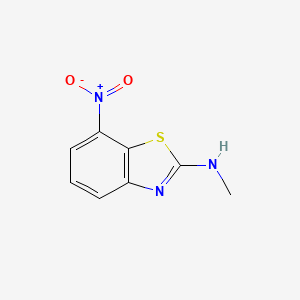
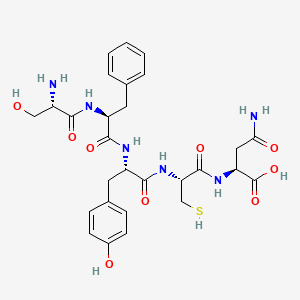
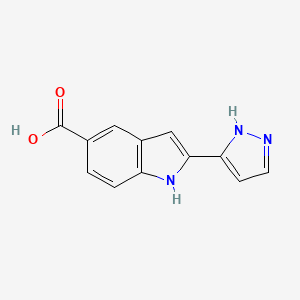

![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
